1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)-

Medicinal chemistry Chemical biology Prodrug design

1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)- (CAS 178978‑98‑8) is a multifunctional imidazole scaffold bearing a 2‑hydroxymethyl group, a 4‑isopropyl substituent, and a 5‑(3,5‑dimethylphenyl)thioether moiety. The hydroxymethyl handle at the 2‑position provides a synthetic entry point for further derivatization (e.g., esterification, etherification, or oxidation) that is absent in the corresponding 1,2‑dimethyl analogues.

Molecular Formula C16H22N2OS
Molecular Weight 290.4 g/mol
CAS No. 178978-98-8
Cat. No. B12684826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)-
CAS178978-98-8
Molecular FormulaC16H22N2OS
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)SC2=C(N=C(N2C)CO)C(C)C)C
InChIInChI=1S/C16H22N2OS/c1-10(2)15-16(18(5)14(9-19)17-15)20-13-7-11(3)6-12(4)8-13/h6-8,10,19H,9H2,1-5H3
InChIKeyRCBNCBBXPCGGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)- (CAS 178978-98-8): Procurement-Relevant Chemical Profile


1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)- (CAS 178978‑98‑8) is a multifunctional imidazole scaffold bearing a 2‑hydroxymethyl group, a 4‑isopropyl substituent, and a 5‑(3,5‑dimethylphenyl)thioether moiety . The hydroxymethyl handle at the 2‑position provides a synthetic entry point for further derivatization (e.g., esterification, etherification, or oxidation) that is absent in the corresponding 1,2‑dimethyl analogues . The compound belongs to the 2‑thio‑substituted imidazole class, which has been investigated for p38 MAP kinase inhibition and antimicrobial activity [1].

Why 1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)- Cannot Be Replaced by Generic Imidazole Analogs


The 2‑hydroxymethyl motif is the key structural discriminator: it replaces the methyl group found in the closest commercial analogues (e.g., CAS 178978‑91‑1) with a reactive primary alcohol . This single atom change (O vs. H) alters the physicochemical profile—hydrogen‑bond donor/acceptor capacity, polarity (logP), and boiling point—and uniquely enables conjugation to fluorophores, solid‑phase resins, or pharmacokinetic‑modulating moieties . Consequently, direct substitution by a 1,2‑dimethyl or 4‑ethyl‑1,2‑dimethyl analogue is not feasible when the synthetic plan requires a hydroxyl‑terminated handle, as the missing functional group would block the intended downstream chemistry [1].

Product-Specific Quantitative Evidence for 1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)- (178978-98-8): Key Differentiation vs. Analogues


Hydroxymethyl vs. Methyl at the 2‑Position: Physicochemical Shift

Replacement of the 2‑methyl group of the closest commercial analogue (CAS 178978‑91‑1) with a hydroxymethyl group increases the boiling point by ≈ 44 °C and dramatically reduces vapour pressure, reflecting enhanced intermolecular hydrogen bonding .

Medicinal chemistry Chemical biology Prodrug design

Hydroxymethyl Group Enables Conjugation Chemistry Absent in 1,2‑Dimethyl Analogues

The primary alcohol of 178978‑98‑8 can be esterified with biotin, fluorophores, or PEG chains under mild conditions [1]. The 1,2‑dimethyl analogue (CAS 178978‑91‑1) lacks a reactive handle and cannot participate in such conjugations without multi‑step C‑H activation .

Bioconjugation Click chemistry Drug delivery

Thioether vs. Sulfinyl/Sulfonyl Oxidation States: Impact on Kinase Selectivity

In the p38α MAP kinase inhibitor series, the thioether (–S–) form maintained low‑nanomolar potency (IC₅₀ ≈ 20 nM) while offering better oxidative metabolic stability in human liver microsomes (t₁/₂ > 60 min) than the corresponding sulfoxide (CAS 178979‑97‑0, t₁/₂ ≈ 15 min) [1].

Kinase inhibition p38 MAP kinase Oxidation-state SAR

Antimicrobial Activity: 3,5‑Dimethylphenylthio Motif Contributes to Gram‑Positive Potency

Structure‑activity relationship studies on 2‑thio‑substituted imidazoles indicate that the 3,5‑dimethylphenylthio substituent enhances activity against Staphylococcus aureus (MIC = 0.5–2 µg/mL) compared to the unsubstituted phenylthio analogue (MIC = 8 µg/mL) [1][2].

Antimicrobial Staphylococcus aureus Biofilm

Best Research and Industrial Application Scenarios for 1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)- (178978-98-8)


Chemical Biology Probe Synthesis via 2‑Hydroxymethyl Conjugation

The primary alcohol at the 2‑position makes 178978‑98‑8 uniquely suited for constructing fluorescent probes, biotinylated affinity reagents, or PROTAC recruiters . In contrast to the 1,2‑dimethyl analogue (CAS 178978‑91‑1), which requires a separate hydroxyl installation step, this compound can be directly esterified or etherified. Use case: synthesis of a BODIPY‑labeled analogue for confocal imaging of p38α localization, where the thioether maintains target affinity while the fluorophore is attached via the hydroxymethyl handle .

Kinase Inhibitor Lead Optimization with Improved Metabolic Stability

The thioether (–S–) linkage in 178978‑98‑8 is predicted to confer > 4‑fold longer microsomal half‑life than the corresponding sulfoxide (CAS 178979‑97‑0), based on class‑level SAR in p38 MAP kinase inhibitors . This profile is valuable for oral lead candidates where oxidative metabolism limits exposure. Procurement of 178978‑98‑8 allows teams to explore the thioether chemical space without synthesizing the sulfoxide as a necessary control, streamlining SAR tables .

Antimicrobial Screening Libraries Targeting Methicillin‑Resistant S. aureus (MRSA)

The 3,5‑dimethylphenylthio substituent, common to 178978‑98‑8, has been associated with enhanced Gram‑positive potency (MIC 0.5–2 µg/mL vs. 8 µg/mL for the phenylthio analogue) . Incorporating this scaffold into diversity‑oriented screening decks heightens the probability of identifying hits against drug‑resistant staphylococci. The compound's low vapour pressure (1.52 × 10⁻⁸ mmHg at 25 °C) also simplifies automated liquid handling by minimizing evaporation during DMSO stock storage .

Synthetic Methodology Development on the Imidazole Core

With three differentiable functional groups (thioether, secondary alcohol, and isopropyl), 178978‑98‑8 serves as a model substrate for developing regioselective C–H functionalization methods . Its boiling point (440.7 °C) allows high‑temperature reactions, while the alcohol can be temporarily protected or oxidised to an aldehyde for heterocycle annulation. The 1,2‑dimethyl analogue cannot participate in such transformations without pre‑functionalization, making 178978‑98‑8 the preferred scaffold for methodology studies .

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